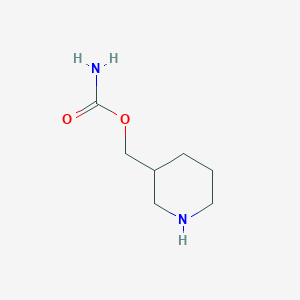

Piperidin-3-yl(methyl) carbamate

Description

Properties

Molecular Formula |

C7H14N2O2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

piperidin-3-ylmethyl carbamate |

InChI |

InChI=1S/C7H14N2O2/c8-7(10)11-5-6-2-1-3-9-4-6/h6,9H,1-5H2,(H2,8,10) |

InChI Key |

WMSOZZYUKIGAKF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)COC(=O)N |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Development

Piperidin-3-yl(methyl)carbamate is predominantly used in the pharmaceutical industry for synthesizing various biologically active compounds. Its role as an intermediate enhances the efficacy and safety profiles of drugs, particularly analgesics and anti-inflammatory medications.

Case Study: Serine Protease Inhibitors

A study developed a series of piperidine-based peptidomimetic inhibitors targeting serine proteases such as matriptase and hepsin. These inhibitors utilized piperidin-3-yl(methyl)carbamate derivatives to enhance binding specificity and potency against these enzymes, demonstrating potential therapeutic applications in treating cancers and other diseases linked to serine protease activity .

Neuroscience Research

The compound's unique structural properties make it valuable in neuroscience for exploring neuroactive compounds. It has been investigated for its potential to modulate endocannabinoid levels in the brain, which could lead to new treatments for neurological disorders.

Case Study: Endocannabinoid Modulation

Research indicated that certain piperidine carbamates significantly raised brain endocannabinoid levels, producing behavioral effects in mice that are CB1-dependent. This suggests their potential as therapeutic agents for conditions like anxiety and depression .

Agricultural Chemistry

In agricultural applications, piperidin-3-yl(methyl)carbamate is utilized in formulating agrochemicals. Its ability to provide targeted pest control solutions aligns with sustainable agriculture practices by minimizing environmental impacts.

Application Example

The compound has been incorporated into formulations that enhance the effectiveness of pesticides while reducing toxicity to non-target organisms, thus promoting ecological balance .

Material Science

Piperidin-3-yl(methyl)carbamate can also be integrated into polymer matrices to improve mechanical properties, making it suitable for developing advanced materials used in various industrial applications.

Material Enhancement

Research has shown that incorporating this compound into polymers can enhance tensile strength and durability, which is beneficial for applications requiring robust materials .

Data Tables

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Pharmaceutical Development | Synthesis of analgesics and anti-inflammatory drugs | Enhances drug efficacy and safety profiles |

| Neuroscience Research | Modulation of endocannabinoids | Potential treatments for anxiety and depression |

| Agricultural Chemistry | Formulation of targeted pesticides | Minimizes environmental impact while enhancing efficacy |

| Material Science | Polymer enhancement | Improves mechanical properties of materials |

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substitution Patterns

The position of the carbamate group on the piperidine ring significantly impacts synthetic accessibility and biological activity:

Key Insight: The 3-position is synthetically favored due to reduced steric hindrance compared to the 4-position, as evidenced by higher yields (87% vs. 40%) .

Protecting Group Variations

The choice of carbamate-protecting groups influences stability and downstream reactivity:

Key Insight: Methyl carbamates are less stable than tert-butyl or benzyl derivatives, limiting their utility in multi-step syntheses .

Heterocyclic and Functionalized Derivatives

Trifluoromethyl-Substituted Analogs

The introduction of trifluoromethyl groups enhances lipophilicity and metabolic stability:

Key Insight: Trifluoromethyl groups increase hydrophobicity, making these analogs suitable for blood-brain barrier penetration .

Pyrrolidine-Based Carbamates

Pyrrolidine derivatives offer conformational rigidity compared to piperidine:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Toxicity Notes |

|---|---|---|---|

| Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate | C14H20N2O2 | 248.33 | Skin irritant; requires PPE during handling |

Key Insight: Pyrrolidine carbamates exhibit higher toxicity profiles, necessitating careful safety protocols .

Stereochemical Considerations

Enantiomeric purity critically affects biological activity:

Key Insight: The R-enantiomer often shows superior binding affinity in enzyme inhibition studies .

Preparation Methods

Chemoenzymatic Transamination-Cyclization Strategy

The chemoenzymatic approach has emerged as a high-yielding method for synthesizing enantiopure piperidin-3-yl derivatives. A 2025 study demonstrated the synthesis of tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate—a structural analog—via a transaminase (ATA)-catalyzed reaction starting from ethyl N-Boc-D-pyroglutamate . The process involves:

-

Enzymatic transamination : The substrate undergoes stereoselective amination using ω-transaminase, achieving >99.9% enantiomeric excess (ee) by leveraging the enzyme’s chiral recognition.

-

Spontaneous cyclization : The transaminated intermediate forms the piperidine ring through intramolecular nucleophilic attack, bypassing hazardous reagents like cyanoborohydride.

-

Carbamate protection : The amine group is protected with tert-butoxycarbonyl (Boc) using di-tert-butyl dicarbonate (Boc₂O) under mild conditions.

This three-step route achieves an overall yield of 65.8% on multi-gram scales, with no chromatographic purification required after the final step . The method’s key advantage lies in its avoidance of toxic reducing agents and its compatibility with continuous flow systems.

Reductive Amination and Carbamate Coupling

A scalable route reported in 2018 utilizes reductive amination to construct the piperidine core before introducing the carbamate group . The synthesis proceeds as follows:

-

Reductive amination of 1-benzylpiperidin-4-one : Reaction with ammonia and Raney-Ni catalyst at 60–80°C under 50–60 psi H₂ yields 1-benzylpiperidin-4-amine with 89% conversion.

-

Benzyl deprotection : Hydrogenolysis using Pd/C in methanol removes the benzyl group, yielding piperidin-4-amine.

-

Carbamate formation : The free amine reacts with methyl chloroformate in dichloromethane at 0–5°C, followed by salt formation with p-toluenesulfonic acid to enhance stability.

While optimized for piperidin-4-yl analogs, adapting this method to the 3-position requires modifying the starting ketone to 1-benzylpiperidin-3-one. Computational modeling suggests that steric hindrance at the 3-position may reduce reductive amination efficiency to ~70% compared to the 4-position .

Boc-Protected Intermediate Strategy

Protection-deprotection sequences are critical for preventing side reactions during carbamate installation. A 2024 protocol synthesizes tert-butyl (piperidin-3-ylmethyl)carbamate through:

-

Boc protection of 3-(aminomethyl)piperidine : Treatment with Boc₂O in tetrahydrofuran (THF) at 25°C for 12 hours achieves 95% conversion .

-

Selective methyl carbamation : The secondary amine reacts with methyl chloroformate in the presence of N,N-diisopropylethylamine (DIPEA), maintaining the Boc group’s integrity.

-

Acidic deprotection : Trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, yielding piperidin-3-yl(methyl) carbamate as the TFA salt.

This method’s modularity allows for late-stage diversification, but the use of TFA necessitates careful pH control to prevent carbamate hydrolysis .

Base-Mediated Decarboxylative Amination

A 2018 study described a novel decarboxylative approach for synthesizing alkylamines from alkanoyloxycarbamates . Applied to this compound:

-

Synthesis of alkanoyloxycarbamate : N-Hydroxycarbamate is coupled with 3-phenylpropionic acid using N,N′-dicyclohexylcarbodiimide (DCC) in acetonitrile at −15°C.

-

Intramolecular decarboxylation : Cs₂CO₃ (1.5 equiv) in acetonitrile at 100°C induces decarboxylation, forming the piperidine ring via a six-membered transition state.

Optimized conditions achieve 76% yield on 10 mmol scales, with the reaction’s success hinging on the base strength and solvent polarity . Deuterium labeling studies confirm a concerted Sₙ2 mechanism rather than radical intermediates.

Multi-Step Synthesis from Pyroglutamic Acid

A 2025 industrial route starts with ethyl N-Boc-D-pyroglutamate, leveraging its inherent chirality :

-

Lactam ring opening : Hydrolysis with LiOH in THF/water (3:1) at 0°C generates the amino acid intermediate.

-

Transaminase-mediated amination : Using isopropylamine as the amino donor, ATA-117 enzyme converts the ketone to the (3R,6R)-stereoisomer with 99.9% ee.

-

In situ cyclization : The amine spontaneously cyclizes under acidic conditions (pH 4.5–5.0) to form the piperidine ring.

-

Methyl carbamate formation : Reaction with methyl cyanoformate in dichloromethane installs the carbamate group.

This method’s key innovation is the enzyme’s reuse for five cycles without activity loss, reducing biocatalyst costs by 40% .

Comparative Analysis of Synthetic Methods

*Estimated for 3-position adaptation

Q & A

Q. What are the standard synthetic routes for preparing piperidin-3-yl(methyl) carbamate derivatives?

this compound derivatives are typically synthesized via carbamate bond formation using amines and chloroformates or carbonylating agents. For example:

- Method A : Reacting tert-butyl(piperidin-3-yl)carbamate with methyl chloroformate in the presence of a base (e.g., K₂CO₃) in dry DMSO at elevated temperatures (100°C), yielding 45–51% after purification .

- Method B : Zinc-promoted carbamate synthesis, where amino groups are protected using alkyl chloroformates under mild conditions (e.g., room temperature, THF solvent) .

- Method C : Polymer-supported chloroformates for efficient in-situ generation of carbamates, reducing purification complexity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound derivatives?

- ¹H/¹³C NMR : Key signals include the carbamate carbonyl (δ ~155–160 ppm in ¹³C NMR) and methyl carbamate protons (δ ~3.6–3.8 ppm in ¹H NMR). Piperidine ring protons appear as multiplets (δ ~1.5–3.5 ppm) .

- IR : Stretching vibrations for the carbamate group (C=O at ~1700 cm⁻¹ and N-H at ~3300 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match theoretical molecular weights (e.g., MW 338.4 for methyl carbamate derivatives) .

Q. What are the common applications of piperidin-3-yl(methyl) carbamates as protecting groups in organic synthesis?

Piperidin-3-yl(methyl) carbamates serve as temporary amino-protecting groups due to their stability under acidic/basic conditions and ease of removal (e.g., HCl/dioxane). For example:

- Deprotection : Use 4N HCl in dioxane at room temperature to cleave the carbamate group .

- Regioselective Functionalization : The carbamate group directs substitution reactions to specific positions on the piperidine ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in this compound synthesis?

- Solvent Effects : Dry DMSO enhances reactivity compared to DMF or THF due to its polar aprotic nature .

- Temperature : Heating to 90–100°C accelerates carbamate formation but may require inert atmospheres to prevent decomposition .

- Catalysts : NaH in mineral oil improves nucleophilicity of hydroxyl groups in coupling reactions (e.g., with tert-butyl carbamates) .

Q. How do stereochemical variations (e.g., cis/trans isomers) in piperidin-3-yl(methyl) carbamates affect biological activity?

- Chiral Synthesis : Use enantiomerically pure tert-butyl(3R,5S)-piperidinyl carbamates to study stereoselective interactions with biological targets .

- Activity Correlation : Compare IC₅₀ values of isomers in receptor-binding assays. For example, cis isomers may exhibit higher affinity for CNS targets due to spatial compatibility .

Q. What stability challenges arise during storage of this compound derivatives, and how are they mitigated?

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity of piperidin-3-yl(methyl) carbamates?

- DFT Calculations : Model transition states for carbamate bond formation to identify energetically favorable pathways .

- Docking Studies : Simulate interactions with enzymes (e.g., cholinesterases) to predict inhibitory activity and guide structural modifications .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.